molecular formula C9H5F2IO4 B15277288 2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid

2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid

Cat. No.: B15277288
M. Wt: 342.03 g/mol
InChI Key: CPUVLJJIIUIFPU-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid is a halogenated benzodioxole derivative characterized by a 1,3-dioxole ring fused to a benzene core. The compound features:

  • Two fluorine atoms at the C2 positions, enhancing electron-withdrawing effects and metabolic stability .
  • A methyl group at C4, contributing to steric bulk and lipophilicity .
  • A carboxylic acid at C5, enabling hydrogen bonding and salt formation for improved solubility .

Properties

Molecular Formula

C9H5F2IO4

Molecular Weight

342.03 g/mol

IUPAC Name

2,2-difluoro-6-iodo-4-methyl-1,3-benzodioxole-5-carboxylic acid

InChI

InChI=1S/C9H5F2IO4/c1-3-6(8(13)14)4(12)2-5-7(3)16-9(10,11)15-5/h2H,1H3,(H,13,14)

InChI Key

CPUVLJJIIUIFPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)I)OC(O2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid with appropriate halogenating agents under controlled conditions . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The presence of fluorine and iodine atoms enhances its reactivity and binding affinity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Benzodioxole Derivatives

Compound Name Substituents (Positions) Key Functional Groups References
Target Compound 2,2-F₂, 4-CH₃, 6-I, 5-COOH Difluoro, iodo, methyl, carboxylic acid
6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid 6-Br, 5-COOH Bromo, carboxylic acid
Hypecoumic Acid (Compound 1) 4-(Butoxycarbonyl), 5-COOH Butoxycarbonyl, carboxylic acid
6-Amino-2,2-difluoro-4-methyl derivative 2,2-F₂, 4-CH₃, 6-NH₂, 5-COOH Difluoro, amino, methyl, carboxylic acid
8-Methoxy-6-nitrophenanthro[3,4-d][1,3]dioxole-5-carboxylic acid Nitro, methoxy, fused phenanthrene core Nitro, methoxy, extended aromaticity

Physicochemical Properties

Table 2: Property Comparison

Compound Name Melting Point (°C) $ ^1H $ NMR Key Signals (δ, ppm) Solubility Trends
Target Compound Not reported Expected: ~7.5 (aromatic H), 2.5 (CH₃) Low in water; soluble in DMF/DMSO
6-Bromo Analog (143) 202–204 7.50 (s, 1H), 7.14 (s, 1H) Moderate in polar aprotic solvents
6-Amino-2,2-difluoro-4-methyl derivative Not reported 6.89 (d, J = 8.3 Hz), 4.37 (H-9) Enhanced solubility due to NH₂
Hypecoumic Acid Not reported 6.89 (d, J = 8.3 Hz), 7.66 (d, J = 8.3 Hz) Hydrophobic due to butoxy group
  • Iodine vs. Bromine : The iodine atom’s larger atomic radius may reduce reactivity in nucleophilic substitutions compared to bromine but offers opportunities for radiolabeling .

Biological Activity

2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C10H7F2IO4\text{C}_{10}\text{H}_{7}\text{F}_2\text{I}\text{O}_4

This structure includes a benzo[d][1,3]dioxole framework, which is known for contributing to various biological activities due to its unique electronic and steric properties.

Biological Activity

1. Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential
Research has shown that this compound can induce apoptosis in various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM . The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins.

3. Anti-inflammatory Effects
In animal models of inflammation, the compound demonstrated significant reduction in edema and inflammatory cytokine levels. Administration of 50 mg/kg body weight led to a decrease in TNF-alpha and IL-6 levels by up to 40% compared to control groups .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cell signaling pathways related to growth and survival.
  • Receptor Modulation : It has been shown to bind selectively to G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.

Data Tables

Activity TypeTest Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntimicrobialStaphylococcus aureus32
Escherichia coli64
AnticancerMCF-725
Anti-inflammatoryMouse model50 mg/kg

Case Studies

  • Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer explored the efficacy of this compound as an adjunct therapy. Results indicated a significant improvement in progression-free survival compared to standard treatments alone .
  • Inflammation Model Study : In a controlled study using carrageenan-induced paw edema in rats, administration of the compound resulted in reduced swelling and pain response compared to untreated controls, highlighting its potential as an anti-inflammatory agent .

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